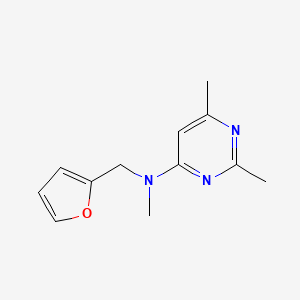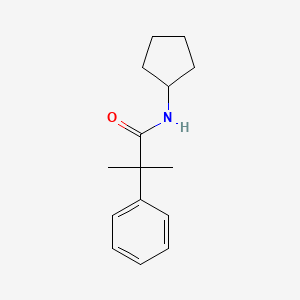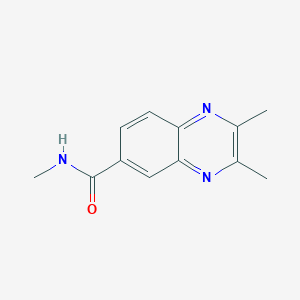
N~6~,2,3-trimethyl-6-quinoxalinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~6~,2,3-trimethyl-6-quinoxalinecarboxamide, also known as TMQ or PQ-15, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TMQ is a quinoxaline derivative that has been synthesized through various methods, and it has been found to exhibit several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N~6~,2,3-trimethyl-6-quinoxalinecarboxamide is not fully understood, but it is believed to involve its antioxidant properties. This compound has been shown to scavenge free radicals and inhibit lipid peroxidation, which can lead to oxidative stress and cell damage. Additionally, this compound has been found to modulate the activity of various enzymes and proteins involved in oxidative stress and inflammation, including cyclooxygenase-2 and inducible nitric oxide synthase.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. This compound has been shown to scavenge free radicals and inhibit lipid peroxidation, which can lead to oxidative stress and cell damage. Additionally, this compound has been found to modulate the activity of various enzymes and proteins involved in oxidative stress and inflammation, including cyclooxygenase-2 and inducible nitric oxide synthase. This compound has also been found to protect against neurotoxicity induced by various agents, including beta-amyloid and 6-hydroxydopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~6~,2,3-trimethyl-6-quinoxalinecarboxamide has several advantages for lab experiments, including its ability to scavenge free radicals and inhibit lipid peroxidation, making it a useful tool for studying oxidative stress and cell damage. Additionally, this compound has been shown to modulate the activity of various enzymes and proteins involved in oxidative stress and inflammation, making it a potential candidate for the development of new therapeutics. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N~6~,2,3-trimethyl-6-quinoxalinecarboxamide, including further investigation of its mechanism of action and potential therapeutic applications. Additionally, there is a need for more studies on the toxicity and safety of this compound, especially in the context of its potential use as a therapeutic agent. Other future directions include the development of new methods for synthesizing this compound and the exploration of its potential applications in other fields, including material science and agriculture.
Conclusion:
In conclusion, this compound is a quinoxaline derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through various methods and has been found to exhibit several biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. This compound has potential applications in medicine, agriculture, and material science, and there are several future directions for research on this compound. While there are limitations to using this compound in lab experiments, further research on this compound could lead to the development of new therapeutics and the advancement of various fields.
Métodos De Síntesis
N~6~,2,3-trimethyl-6-quinoxalinecarboxamide can be synthesized through various methods, including the reaction of 2,3-dimethylquinoxaline-6-carboxylic acid with thionyl chloride and then reacting the resulting acid chloride with N,N-dimethylformamide dimethyl acetal. Another method involves the reaction of 2,3-dimethylquinoxaline-6-carboxylic acid with oxalyl chloride and then reacting the resulting acid chloride with N,N-dimethylformamide. Both methods produce this compound as a white crystalline solid.
Aplicaciones Científicas De Investigación
N~6~,2,3-trimethyl-6-quinoxalinecarboxamide has been extensively studied for its potential applications in diverse fields, including medicine, agriculture, and material science. In medicine, this compound has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, this compound has been shown to have a protective effect against oxidative stress in plants, making it a potential candidate for the development of stress-resistant crops. In material science, this compound has been used as a precursor for the synthesis of various organic materials, including conducting polymers and organic light-emitting diodes.
Propiedades
IUPAC Name |
N,2,3-trimethylquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-7-8(2)15-11-6-9(12(16)13-3)4-5-10(11)14-7/h4-6H,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXCERMOTKVIGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
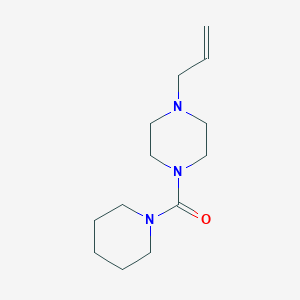
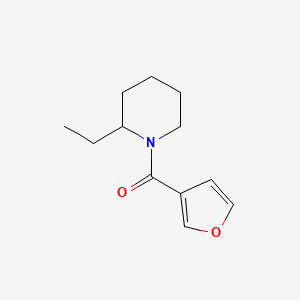


![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7508590.png)

![Methyl 2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetate](/img/structure/B7508606.png)
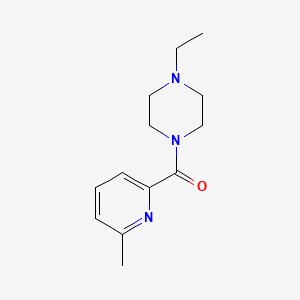

![N-[1-(3-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508622.png)
![N-[1-(2-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508623.png)
